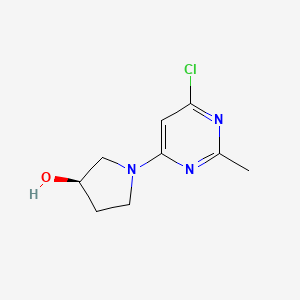

(R)-1-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-ol

Description

Properties

IUPAC Name |

(3R)-1-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O/c1-6-11-8(10)4-9(12-6)13-3-2-7(14)5-13/h4,7,14H,2-3,5H2,1H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIJRAQICNKKOGF-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)N2CCC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=CC(=N1)Cl)N2CC[C@H](C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-1-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-ol is a pyrrolidine derivative with potential biological activity. This compound has garnered interest due to its structural features, which may confer various pharmacological properties, including antibacterial and antifungal activities. This article explores its biological activity through detailed research findings, case studies, and data tables.

The molecular formula of (R)-1-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-ol is with a molecular weight of 213.66 g/mol. The compound's structure includes a pyrrolidine ring and a chloro-substituted pyrimidine, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Common Name | (R)-1-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-ol |

| CAS Number | 2089723-75-9 |

| Molecular Formula | C₉H₁₂ClN₃O |

| Molecular Weight | 213.66 g/mol |

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrrolidine derivatives, including (R)-1-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-ol. In vitro tests have shown that this compound exhibits significant activity against various Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Bacillus subtilis | 0.0048 |

| Pseudomonas aeruginosa | 0.039 |

These results indicate that the compound is particularly effective against Staphylococcus aureus and Escherichia coli, with rapid bactericidal effects observed within hours of exposure .

Antifungal Activity

The antifungal properties of (R)-1-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-ol have also been investigated. The compound demonstrated efficacy against several fungal strains, with notable activity against Candida albicans.

Antifungal Activity Results:

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.0048 |

| Fusarium oxysporum | 0.0098 |

These findings suggest that the compound's structural features may play a crucial role in its interaction with fungal cell membranes, leading to cell death .

Case Studies

A series of case studies have been conducted to evaluate the pharmacological effects of various pyrrolidine derivatives, including our compound of interest. One significant study focused on the synthesis and biological evaluation of related compounds, revealing that modifications in the pyrrolidine ring can enhance antibacterial potency.

In one case study, derivatives were tested for their ability to inhibit bacterial growth in clinical isolates. The study reported that compounds with halogen substitutions showed markedly improved antibacterial activity compared to their non-halogenated counterparts .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Selected Analogues

Key Findings and Implications

- Substituent Position Sensitivity : The placement of chloro and methyl groups on the pyrimidine ring (e.g., 6-Cl vs. 2-Cl) impacts electronic properties and steric interactions, which are critical for binding to biological targets.

- Stereochemistry : The (R)-configuration of the pyrrolidine moiety may confer selectivity in chiral environments, as seen in enzyme inhibition assays for related compounds.

Notes on Evidence Limitations

Preparation Methods

General Synthetic Strategy

The synthesis of (R)-1-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-ol typically involves nucleophilic substitution of a halogenated pyrimidine (4,6-dichloro-2-methylpyrimidine) with an optically pure pyrrolidin-3-ol derivative. The key steps include:

- Preparation of the chiral pyrrolidin-3-ol intermediate.

- Nucleophilic aromatic substitution (SNAr) on the 4-position of 4,6-dichloro-2-methylpyrimidine.

- Purification and isolation of the desired (R)-enantiomer product.

Preparation of the Chiral Pyrrolidin-3-ol Intermediate

The chiral pyrrolidin-3-ol, specifically the (R)-enantiomer, can be prepared by asymmetric synthesis or chiral resolution methods. One common approach involves:

- Starting from commercially available chiral precursors such as (R)-2-(pyrrolidin-3-yl)propan-2-ol hydrochloride.

- The chiral pyrrolidine ring bearing the 3-hydroxy substituent is maintained throughout the synthesis to ensure stereochemical integrity.

Nucleophilic Aromatic Substitution on 4,6-Dichloro-2-methylpyrimidine

The core step for the preparation of (R)-1-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-ol is the substitution of the 4-chlorine atom on the pyrimidine ring by the nucleophilic nitrogen of the pyrrolidin-3-ol. The detailed procedure is as follows:

- A 30 mL microwave vial is charged with (R)-2-(pyrrolidin-3-yl)propan-2-ol hydrochloride (500 mg, 3 mmol), 4,6-dichloro-2-methylpyrimidine (540 mg, 3.3 mmol), acetonitrile (10 mL), and triethylamine (1.2 mL, 9.1 mmol) as a base.

- The reaction mixture is stirred overnight at 80 °C for 12 hours under nitrogen atmosphere.

- After completion, the mixture is concentrated under reduced pressure.

- The crude product is purified by flash chromatography using a silica gel column with an ethyl acetate/hexanes gradient.

- The product, (R)-1-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-ol, is obtained as a yellow solid with a yield of approximately 91%.

This method ensures high regioselectivity for substitution at the 4-position while retaining the chlorine at the 6-position intact, which may be useful for further functionalization if desired.

Reaction Conditions and Catalysts

- The reaction is typically performed in polar aprotic solvents such as acetonitrile.

- Triethylamine acts as a base to neutralize the hydrochloride salt and facilitate nucleophilic attack.

- The temperature is maintained at 80 °C to promote the substitution without decomposing sensitive intermediates.

- No transition metal catalysts are required for this SNAr reaction, simplifying the process and avoiding metal contamination.

Purification and Characterization

- Flash chromatography on silica gel is the preferred purification technique.

- Elution gradients typically range from 0% to 100% ethyl acetate in hexanes.

- Purity and identity are confirmed by ^1H NMR, mass spectrometry (LRMS), and chiral HPLC to ensure enantiomeric excess.

- The product exhibits characteristic NMR signals consistent with the pyrrolidin-3-ol and pyrimidine moieties.

Comparative Data Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | (R)-2-(pyrrolidin-3-yl)propan-2-ol hydrochloride, 4,6-dichloro-2-methylpyrimidine |

| Solvent | Acetonitrile (MeCN) |

| Base | Triethylamine (TEA) |

| Temperature | 80 °C |

| Reaction time | 12 hours |

| Atmosphere | Nitrogen |

| Purification method | Flash chromatography on silica gel |

| Yield | ~91% |

| Product form | Yellow solid |

| Key analytical methods | ^1H NMR, LRMS, chiral HPLC |

Additional Notes from Related Research

- The reaction is robust and scalable, suitable for commercial production.

- The retention of the 6-chloro substituent allows for further derivatization if needed.

- Alternative bases and solvents can be explored but may affect yield and selectivity.

- The use of microwave vials and sealed reaction vessels can improve reaction rates and reproducibility.

Q & A

Basic: What synthetic strategies are effective for achieving stereochemical control in the synthesis of (R)-1-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-ol?

Answer:

A common approach involves nucleophilic substitution between 6-chloro-2-methylpyrimidin-4-yl derivatives and enantiomerically pure (R)-pyrrolidin-3-ol. Key steps include:

- Using aprotic solvents (e.g., xylene or DMF) under reflux (25–30 hours) to facilitate coupling .

- Acidic workup (e.g., 1.0 M HCl) to precipitate the product, followed by recrystallization from methanol/water mixtures to enhance enantiomeric purity .

- Monitoring reaction progress via TLC or HPLC to ensure minimal racemization.

Advanced: How can researchers address contradictions in bioactivity data observed across different enzymatic assays?

Answer:

Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or off-target effects. Methodological solutions include:

- Orthogonal Validation: Combine enzyme inhibition assays (e.g., IC50 determination) with cell-based assays to confirm target specificity .

- Solvent Controls: Use consistent co-solvents (e.g., DMSO ≤0.1%) to avoid interference with enzyme activity .

- Statistical Modeling: Apply multivariate analysis to isolate variables affecting bioactivity .

Basic: What analytical methods are essential for confirming the chiral purity of this compound?

Answer:

- Chiral HPLC: Use polysaccharide-based columns (e.g., Chiralpak AD-H) with mobile phases like hexane/isopropanol to resolve enantiomers .

- X-Ray Crystallography: Determine absolute configuration via single-crystal analysis refined with SHELXL, leveraging anomalous dispersion effects .

- Polarimetry: Compare specific rotation values with literature data for (R)-enantiomers .

Advanced: How can molecular modeling guide the design of derivatives with improved target binding?

Answer:

- Docking Studies: Use software (e.g., AutoDock Vina) to predict interactions with active sites, focusing on hydrogen bonding between the pyrrolidin-3-ol hydroxyl and catalytic residues .

- MD Simulations: Simulate binding stability over 100+ ns to assess conformational flexibility .

- QSAR Analysis: Corrogate substituent effects (e.g., chloro vs. fluoro) on activity using Hammett parameters .

Basic: What experimental protocols ensure stability during storage and handling?

Answer:

- Storage Conditions: Store at –20°C under argon, as pyrrolidin-3-ol derivatives are sensitive to oxidation .

- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor purity via HPLC .

- Lyophilization: For long-term storage, lyophilize the compound as a hydrochloride salt to enhance hygroscopic resistance .

Advanced: How can researchers resolve conflicting crystallographic data for polymorphic forms?

Answer:

- XRPD Screening: Compare experimental patterns with simulated data from single-crystal structures to identify polymorphs .

- Thermal Analysis: Use DSC/TGA to detect phase transitions and confirm stability of dominant forms .

- Rietveld Refinement: Apply in SHELXL to quantify phase ratios in mixed polymorphic samples .

Basic: What spectroscopic techniques are critical for structural elucidation?

Answer:

- NMR: Assign stereochemistry using NOESY (e.g., cross-peaks between pyrimidine protons and pyrrolidine H-3) .

- HRMS: Confirm molecular formula via ESI-HRMS (e.g., [M+H]+ at m/z 256.0745 for C10H13ClN3O+) .

- IR Spectroscopy: Identify hydroxyl stretches (3200–3500 cm⁻¹) and pyrimidine ring vibrations .

Advanced: How can metabolic pathways be predicted to optimize pharmacokinetic properties?

Answer:

- In Silico Tools: Use ADMET Predictor or Schrödinger’s QikProp to identify likely Phase I/II metabolites (e.g., hydroxylation at pyrrolidine C-4) .

- CYP450 Inhibition Assays: Test against CYP3A4/2D6 isoforms to assess metabolic stability .

- Microsomal Incubations: Quantify metabolite formation via LC-MS/MS and compare with predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.